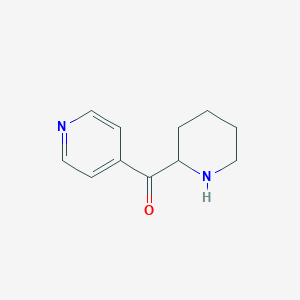

Piperidin-2-yl(pyridin-4-yl)methanone

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

piperidin-2-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C11H14N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h4-5,7-8,10,13H,1-3,6H2 |

InChI Key |

PUAWZVABXRRQNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Acylation of Piperidine with Pyridine-4-carbonyl Chloride

- Procedure: Piperidine is reacted with pyridine-4-carbonyl chloride in an anhydrous organic solvent such as dichloromethane or chloroform.

- Conditions: The reaction is typically conducted at low temperatures (0°C to 25°C) to control the rate and minimize side reactions.

- Catalysts/Additives: A base such as triethylamine or pyridine may be added to scavenge the hydrochloric acid generated during the reaction.

- Workup: After completion, the reaction mixture is quenched with water or ice water, and the product is extracted into an organic phase, washed, dried, and purified by recrystallization or chromatography.

This method yields Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride or related salts with high purity and yield, suitable for further applications.

Alternative Routes via Amine Derivatives and Coupling Agents

- Amide Bond Formation: Instead of acid chlorides, pyridine carboxylic acids can be activated using coupling agents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides, then reacted with piperidine.

- Advantages: This avoids the need to prepare acid chlorides and can be milder, reducing side reactions.

- Conditions: Typically performed in solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures.

- Purification: Similar extraction and purification steps as above.

Reductive Alkylation and Transfer Hydrogenation Approaches

Though more common in related piperidine derivatives, reductive alkylation methods can be adapted for the preparation of substituted piperidinyl methanones:

- Transfer Hydrogenation: Using formaldehyde and palladium catalysts under mild heating to methylate or modify piperidine rings before acylation.

- Relevance: These methods are more applicable when preparing methylated or substituted piperidine derivatives but can be integrated into multi-step syntheses of Piperidin-2-yl(pyridin-4-yl)methanone analogs.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, DMF | Anhydrous preferred |

| Temperature | 0°C to 25°C | Lower temperatures reduce side reactions |

| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |

| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |

| Catalyst (if any) | Not typically required for acylation | Coupling agents used in alternative methods |

| Workup | Aqueous quench, organic extraction | Drying over MgSO4 or Na2SO4 |

| Purification | Recrystallization, chromatography | Ensures high purity |

- The acylation of piperidine with pyridine-4-carbonyl chloride is the most straightforward and widely used method, providing high yields (>85%) and purity (>95%) when conducted under controlled temperature and anhydrous conditions.

- Alternative coupling methods using carbodiimides offer milder conditions but may require longer reaction times and careful removal of urea byproducts.

- Transfer hydrogenation and reductive alkylation methods are valuable for preparing substituted piperidine intermediates but are less direct for the target compound.

- Industrial synthesis often employs continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and scalability.

| Method | Starting Materials | Key Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acylation with acid chloride | Piperidine + pyridine-4-carbonyl chloride | 0–25°C, DCM, base (Et3N) | 85–95 | >95 | Most common, straightforward |

| Coupling agent-mediated amide formation | Piperidine + pyridine-4-carboxylic acid + DCC/EDC | RT, DMF or DCM | 70–85 | 90–95 | Milder, avoids acid chlorides |

| Reductive alkylation (for substituted derivatives) | Piperidine + aldehydes + NaCNBH3 | Mild acidic pH, RT | 60–75 | 85–90 | Useful for substituted piperidines |

| Transfer hydrogenation (modification step) | Piperidine-4-carboxylic acid + formaldehyde + Pd catalyst | 60–95°C, aqueous acid | Variable | Variable | For methylated derivatives, multi-step |

The preparation of this compound is efficiently achieved via nucleophilic acyl substitution of piperidine with pyridine-4-carbonyl chloride under controlled conditions. Alternative methods using coupling agents or reductive alkylation provide routes for derivatives or milder conditions. Industrial synthesis benefits from continuous flow technology to optimize yield and purity. The choice of method depends on the desired scale, purity requirements, and substitution pattern on the piperidine or pyridine rings.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-yl(pyridin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Tetrahydrofuran (THF), methanol, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce reduced derivatives of the original compound .

Scientific Research Applications

Piperidin-2-yl(pyridin-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidin-2-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the modulation of various cellular pathways, which is of particular interest in the development of targeted therapies for diseases like cancer .

Comparison with Similar Compounds

Key Observations :

- The base compound’s lower molecular weight (~203 Da) may favor better bioavailability.

- Polar Surface Area (PSA): TP-064’s PSA of 47.71 Ų suggests moderate polarity, while the 2-aminopyrimidine derivative’s higher PSA (~80 Ų) could improve water solubility but reduce blood-brain barrier penetration .

Receptor Agonists

- 5-HT1 Receptor Agonists: Derivatives like aryl-(4-fluoro-4-[(2-pyridin-2-yl-ethylamino)-methyl]-piperidin-1-yl)-methanone () exhibit antidepressant and anxiolytic effects. Fluorine substitutions enhance metabolic stability and receptor binding affinity compared to the non-fluorinated base compound .

Kinase Inhibitors

- Protein Kinase Inhibition: (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone derivatives were evaluated for kinase inhibition but showed reduced potency compared to planar tricyclic analogs (e.g., pyrido[3,4-g]quinazoline). This highlights the critical role of structural planarity in kinase binding, which the bicyclic methanone scaffold lacks .

Epigenetic Modulators

- PRMT4 Inhibition: TP-064, a pyridin-4-yl methanone derivative, acts as a potent and selective chemical probe for PRMT4, demonstrating how extended substituents (e.g., methylamino-ethyl-piperidine) enable target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.